molecular formula C13H18N2O3 B8189605 (3R,5S)-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester

(3R,5S)-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester

Cat. No.: B8189605
M. Wt: 250.29 g/mol
InChI Key: MJKLQZMVZMLIRA-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester is a chemical compound that features a piperidine ring with a hydroxy group at the 5-position and a carbamic acid benzyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced through selective hydroxylation reactions.

    Formation of the Carbamic Acid Benzyl Ester Group: This step involves the reaction of the piperidine derivative with benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(3R,5S)-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5S)-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carbamic acid benzyl ester group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as (3R,5S)-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester share structural similarities with other piperidine derivatives, which are widely used in medicinal chemistry.

    Carbamic Acid Esters: Similar compounds include other carbamic acid esters, which are known for their diverse biological activities.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a hydroxy group and a carbamic acid benzyl ester group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

benzyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12-6-11(7-14-8-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKLQZMVZMLIRA-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@H]1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.